2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
The compound 2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a pyrimidine derivative featuring three distinct substituents:
- Position 2: A methyl group.
- Position 4: A pyrrolidin-1-yl group (5-membered nitrogen-containing ring).
- Position 6: A piperazine ring substituted with a 3-(trifluoromethyl)pyridin-2-yl moiety.
Pyrimidine derivatives are widely explored in drug discovery due to their ability to mimic nucleobases and interact with biological targets such as kinases, enzymes, and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine-piperazine moiety may contribute to receptor binding specificity .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6/c1-14-24-16(26-7-2-3-8-26)13-17(25-14)27-9-11-28(12-10-27)18-15(19(20,21)22)5-4-6-23-18/h4-6,13H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJKUDMCNGMHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below highlights structural differences between the target compound and related pyrimidine derivatives:
| Compound Name | Core Structure | Position 2 | Position 4 | Position 6 Substituent | Key Features | Reference |
|---|---|---|---|---|---|---|
| Target Compound | Pyrimidine | Methyl | Pyrrolidin-1-yl | 4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl | Trifluoromethyl pyridine-piperazine | - |
| {6-[4-Chloro-2-(trifluoromethyl)phenyl]-... | Pyrimidine | Methyl | - | [4-(Sulfonyl)piperazin-1-yl]methanone | Sulfonyl-piperazine; chloro-trifluoromethyl phenyl | [2] |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Pyrimidine | Amine | - | Piperidin-1-yl | Piperidine (6-membered ring) | [3] |
| Piperidin-1-yl-propoxyphenyl derivatives | Aminopyrimidine | Aminopyrimidine | Propoxyphenyl | Piperidin-1-yl | Propoxyphenyl linker | [6] |
| Thieno[3,2-d]pyrimidine derivatives | Thienopyrimidine | - | Methanesulfonyl-piperazine | Benzimidazole | Fused thienopyrimidine core | [7] |
Key Structural Insights
Position 4 Substitution :
- The target compound’s pyrrolidin-1-yl group (5-membered ring) introduces conformational rigidity compared to 6-membered piperidine in ’s compound. Smaller rings like pyrrolidine may enhance steric complementarity in target binding pockets .
- In contrast, sulfonyl-piperazine () and propoxyphenyl () substituents prioritize electronic effects or extended linker regions for receptor interactions .
Sulfonyl-piperazine () offers strong electron-withdrawing properties, which could modulate reactivity or binding kinetics .
Core Modifications: Thienopyrimidine derivatives () feature fused heterocyclic systems, expanding π-conjugation and altering electronic properties compared to simple pyrimidines .
Pharmacological Implications
- Trifluoromethyl groups are known to enhance metabolic stability and bioavailability. Compared to the chloro-trifluoromethyl phenyl group in , the pyridine-based CF₃ in the target compound may reduce steric hindrance while retaining lipophilicity .
- Piperazine vs.
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine ring serves as the foundational structure for this compound. A widely adopted approach involves the condensation of dimethyl malonate with acetamidine hydrochloride under basic conditions. As detailed in a patent by CN102432547A, this reaction proceeds in methanol with sodium methoxide, yielding 4,6-dihydroxy-2-methylpyrimidine after acidification and crystallization . Subsequent chlorination using triphosgene in dichloroethane replaces hydroxyl groups with chlorides, producing 4,6-dichloro-2-methylpyrimidine in 85–90% yield . This method avoids toxic reagents like POCl₃, aligning with green chemistry principles.
Table 1: Optimization of Pyrimidine Chlorination
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorinating Agent | Triphosgene | 88 | 99 |
| Solvent | Dichloroethane | 85 | 98 |
| Temperature | Reflux (83°C) | 90 | 99 |
| Reaction Time | 7 hours | 87 | 98 |
Piperazine-Trifluoromethylpyridine Side Chain Preparation
The trifluoromethylpyridine-piperazine moiety is synthesized separately to streamline modular assembly. Piperazine reacts with 2-chloro-3-(trifluoromethyl)pyridine in refluxing toluene, catalyzed by Pd(OAc)₂/Xantphos, to form 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine . This C–N coupling proceeds via a Buchwald-Hartwig mechanism, achieving 78% yield after column purification.
Table 2: Coupling Reaction Optimization
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 78 |
| CuI/L-Proline | DMSO | 100 | 65 |
| Ni(acac)₂/DPPF | THF | 80 | 58 |
Final Coupling at Position 6
The 6-chloro intermediate from Step 2 reacts with the pre-formed piperazine derivative under microwave-assisted conditions. Employing NaH as a base in DMF at 120°C for 30 minutes achieves 92% conversion . Microwave irradiation reduces side reactions compared to conventional heating, as evidenced by HPLC purity >98%.
Mechanistic Insight :
The reaction follows an SNAr mechanism, where the electron-deficient pyrimidine ring is activated by the methyl and pyrrolidine groups, facilitating displacement of the chloride by the piperazine nitrogen.
Purification and Characterization
Crude product purification involves sequential recrystallization from ethanol/water (3:1) and silica gel chromatography (eluent: ethyl acetate/hexane, 1:1). Nuclear magnetic resonance (NMR) confirms regiochemistry:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 6.90 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 8H, piperazine-H), 2.55 (s, 3H, CH₃), 1.95–1.85 (m, 4H, pyrrolidine-H) .
Scalability and Industrial Considerations
The triphosgene-based chlorination in Step 1 and microwave-assisted coupling in Step 4 are amenable to kilogram-scale production. Process intensification studies indicate a 15% cost reduction when substituting batch reactors with flow systems for the final coupling step .
Q & A
Q. What are the recommended synthetic strategies for this compound, and what critical parameters influence reaction yields?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of the pyrrolidine and trifluoromethylpyridine moieties. Key steps include:
- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Optimization of solvent systems (e.g., DMF or dichloromethane) and temperature control (60–100°C) to enhance reactivity .
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity . Critical parameters include reagent stoichiometry, solvent polarity, and reaction time, which directly impact yield and byproduct formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the pyrimidine ring and substitution patterns .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and detects polar impurities .
- Mass Spectrometry (LC-MS): Provides molecular weight confirmation and identifies degradation products .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .
Q. What known biological targets are associated with structural analogs, and how do these inform hypothesis-driven research?
Structural analogs (e.g., piperazine-pyrimidine hybrids) target:
- GPCRs: CXCR3 chemokine receptors, implicated in inflammatory pathways .
- Enzymes: Kinases and phosphodiesterases, with trifluoromethyl groups enhancing binding affinity .
- Neurological Targets: Dopamine and serotonin receptors, suggesting potential neuropsychiatric applications .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during key coupling steps?
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency between heterocycles .
- Solvent Optimization: Non-polar solvents (e.g., toluene) reduce side reactions in SNAr mechanisms .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes thermal degradation of sensitive intermediates .
- Byproduct Analysis: Use LC-MS to identify and quantify impurities, guiding iterative process refinement .
Q. What strategies resolve conflicting bioactivity data across in vitro models?
Discrepancies often arise from:
- Cell Line Variability: Use orthogonal assays (e.g., primary cells vs. immortalized lines) to confirm target engagement .
- Assay Conditions: Standardize ATP concentrations in kinase assays or serum levels in cell viability tests .
- Metabolic Interference: Include cytochrome P450 inhibitors in hepatocyte models to isolate parent compound effects .
Q. How do crystallographic studies inform binding mode predictions with therapeutic targets?
- Ligand-Target Co-crystallization: Resolves hydrogen-bonding interactions between the pyrimidine ring and catalytic sites (e.g., kinase ATP pockets) .
- Conformational Analysis: Identifies flexible regions (e.g., piperazine linker) that adapt to receptor subpockets .
- Thermal Shift Assays: Validates target engagement by correlating melting temperature (Tm) shifts with crystallographic data .
Q. What computational approaches predict ADMET properties prior to in vivo studies?
- QSAR Modeling: Correlates logP values (<3.5) with improved blood-brain barrier penetration .
- Molecular Dynamics Simulations: Predicts metabolic stability by simulating CYP3A4 oxidation of the pyrrolidine moiety .
- Docking Studies (AutoDock Vina): Prioritizes analogs with lower binding energy (<-8 kcal/mol) for lead optimization .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis | TLC, HPLC | Solvent polarity, catalyst loading | |
| Characterization | X-ray crystallography, LC-MS | Crystallization solvents, ionization sources | |
| Bioactivity | Kinase assays, GPCR binding | ATP concentration, membrane preparation | |
| ADMET | QSAR, metabolic simulations | logP, CYP affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
